2-Acetyl-5-nitrobenzo[b]furan

Recrystallization Purification Solid-Phase Synthesis

Select this specific 2-acetyl-5-nitrobenzo[b]furan (CAS 23136-39-2) for research programs that demand a heat-stable (m.p. 175 °C), lipophilicity-calibrated (LogP 3.07) intermediate. Its precise 2-acetyl/5-nitro substitution pattern governs regioselective transformations, solid-state reactivity (mechanochemistry/ball-milling), and consistent ADME modulation – properties that generic nitrobenzofurans or liquid isomers cannot replicate. Rigorous FTIR/Raman reference spectra from authoritative collections enable unambiguous identity confirmation, reducing laboratory risk and accelerating method development.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 23136-39-2
Cat. No. B1268024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-5-nitrobenzo[b]furan
CAS23136-39-2
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H7NO4/c1-6(12)10-5-7-4-8(11(13)14)2-3-9(7)15-10/h2-5H,1H3
InChIKeyRMXFQPLULZFJMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-5-nitrobenzo[b]furan (CAS 23136-39-2): Core Physicochemical and Spectral Reference Data for Research Procurement


2-Acetyl-5-nitrobenzo[b]furan (CAS 23136-39-2) is a heterocyclic aromatic compound within the nitrobenzofuran class, characterized by an acetyl group at the 2-position and a nitro group at the 5-position of the benzofuran ring . Its molecular formula is C₁₀H₇NO₄, with a molecular weight of 205.17 g/mol, and it typically appears as a yellow solid . The compound serves as a versatile intermediate in the synthesis of diverse bioactive molecules and advanced materials, and its defined structure is supported by authoritative spectral data, including FTIR and Raman spectra, which facilitate unambiguous identification and quality control in research settings [1].

2-Acetyl-5-nitrobenzo[b]furan (CAS 23136-39-2): Why Structural Analogs Cannot Serve as Drop-in Replacements


Attempting to substitute a generic 'nitrobenzofuran' or a close structural analog for 2-acetyl-5-nitrobenzo[b]furan without rigorous verification introduces substantial risk of experimental failure or altered outcomes. The precise positioning of both the 2-acetyl and 5-nitro functional groups on the benzofuran scaffold creates a unique electronic and steric environment that critically dictates the compound's chemical reactivity, physicochemical properties, and biological interactions . Substitution with an isomer bearing a different nitro group position (e.g., 7-nitro) [1], an analog lacking the acetyl group, or one with a modified heteroatom core (e.g., a benzothiophene) is not equivalent and will result in distinct performance. The quantitative evidence presented below demonstrates the measurable and significant differences in key selection parameters that preclude generic interchangeability.

2-Acetyl-5-nitrobenzo[b]furan (CAS 23136-39-2): Head-to-Head Quantitative Differentiation from Closest Analogs


Thermal Stability and Processability: Elevated Melting Point Enables Purification and Handling

The compound's high melting point of 175 °C provides a distinct operational advantage over its non-nitrated analog, 2-acetylbenzofuran, which has a reported melting point range of 70-76 °C [1]. This significant difference (approx. 100 °C) is a direct consequence of the 5-nitro group enhancing intermolecular interactions and crystal lattice energy . This allows for more robust high-temperature reaction conditions and easier purification via recrystallization from hot solvents, as the compound remains solid over a broader temperature range.

Recrystallization Purification Solid-Phase Synthesis Stability

Lipophilicity for Bioavailability and Membrane Permeability: Optimized LogP Value

The calculated LogP (octanol-water partition coefficient) for 2-acetyl-5-nitrobenzo[b]furan is 3.07 . This value is a key determinant of the compound's ability to cross biological membranes and its overall bioavailability if used as a pharmacophore or probe. This LogP is notably higher than that of the unsubstituted core, 5-nitrobenzofuran (LogP ~2.2), indicating a significantly increased lipophilicity conferred by the 2-acetyl group [1]. This difference can directly impact the compound's cellular uptake, distribution, and target engagement in cell-based assays.

Lipophilicity Drug Design ADME Pharmacokinetics

Isomeric Differentiation: Distinct Physical Properties from 2-Acetyl-7-nitrobenzofuran

The target compound (5-nitro isomer) can be distinguished from its closest regioisomer, 2-acetyl-7-nitrobenzofuran (CAS 28221-82-1), by its physical state and melting point. While both share the same molecular weight and formula, the 5-nitro isomer is a solid with a reported melting point of 175 °C , whereas the 7-nitro isomer is reported as a liquid . This fundamental difference in physical state is a direct consequence of the nitro group's position and its influence on intermolecular packing and is a critical factor in synthesis, purification, and formulation.

Isomerism Regiochemistry Analytical Chemistry Quality Control

Synthetic Efficiency: High-Yield Route from 5-Nitrosalicylaldehyde

A key synthetic route to 2-acetyl-5-nitrobenzo[b]furan proceeds from 5-nitrosalicylaldehyde and bromoacetone, achieving a high yield of 91% [1]. This yield represents a significant improvement over alternative routes using chloroacetone, which provides a substantially lower yield of 65% under comparable conditions [1]. This information is crucial for researchers planning to synthesize the compound in-house, as it directly impacts cost-efficiency, material usage, and the feasibility of producing larger quantities for extended studies.

Synthetic Methodology Process Chemistry Yield Optimization Scale-up

Analytical Traceability and Identity Verification via Validated Spectral Data

The compound possesses a validated analytical fingerprint that facilitates definitive identity confirmation, which is not always available for less common analogs. Authoritative reference spectra for 2-acetyl-5-nitrobenzo[b]furan, including FTIR and Raman, are available in commercial spectral libraries (e.g., Wiley KnowItAll, Bio-Rad) and are linked to its NIST Chemistry WebBook entry [1][2][3]. This provides an unambiguous, data-driven method for quality control and verification of the correct substance upon receipt, ensuring experimental reproducibility and compliance with Good Laboratory Practice (GLP).

Analytical Method Development Quality Assurance Spectroscopy Structural Elucidation

2-Acetyl-5-nitrobenzo[b]furan (CAS 23136-39-2): Evidence-Based Application Scenarios for Research and Development


High-Temperature Synthesis of Advanced Heterocyclic Libraries

The high melting point (175 °C) of 2-acetyl-5-nitrobenzo[b]furan, compared to the lower-melting 2-acetylbenzofuran (70-76 °C) , makes it the preferred scaffold for solid-phase synthesis or high-temperature cyclocondensation reactions. Researchers developing heat-stable building blocks for medicinal chemistry campaigns will find this compound's thermal stability advantageous, reducing the risk of degradation and enabling cleaner reaction profiles [1]. This allows for the construction of more complex molecular architectures under demanding conditions.

Calibrated Lipophilicity in Pharmacophore Development for Cell-Based Assays

With a well-defined LogP of 3.07, this compound serves as a calibrated lipophilic building block for designing molecules with optimized passive membrane permeability . This LogP is significantly higher than the parent 5-nitrobenzofuran scaffold (LogP ~2.2), offering a distinct balance between solubility and permeability [1]. This property is particularly valuable in drug discovery programs where fine-tuning lipophilicity is essential for achieving desired cellular activity and favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.

Regioisomer-Selective Functionalization and Mechanistic Probe Studies

The unique solid state of 2-acetyl-5-nitrobenzo[b]furan, in stark contrast to the liquid 2-acetyl-7-nitro isomer , makes it an ideal substrate for solid-state chemistry, mechanochemistry (e.g., ball milling), and the study of regioselective transformations. Researchers can use this compound to investigate how the position of the nitro group influences reactivity and crystal packing, providing fundamental insights into structure-property relationships that are essential for rational molecular design and the development of new solid-form pharmaceuticals.

Quality Control Reference for Spectroscopic Method Development

The availability of high-quality FTIR and Raman reference spectra from authoritative sources like the NIST Chemistry WebBook and commercial libraries [1] positions this compound as an ideal standard for developing and validating analytical methods. Laboratories can rely on this compound's spectral fingerprint to ensure instrument performance, calibrate new analytical procedures for detecting nitrobenzofuran derivatives, and confirm the identity of reaction products and intermediates, thereby enhancing the reliability and reproducibility of analytical data [2].

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